AM694 N-pentanoic acid metabolite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDOAITNOJOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017721 | |
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432900-96-3 | |
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Metabolic Pathways of Am694 N Pentanoic Acid Metabolite
Precursor Compounds and Metabolic Derivation
The formation of the AM694 N-pentanoic acid metabolite is a direct result of the body's efforts to metabolize and eliminate the parent compound, AM694, and other related synthetic cannabinoids.
Relationship to AM694 and Related Synthetic Cannabinoids
AM694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a powerful agonist for the CB1 receptor. wikipedia.orgnih.gov Its structure, featuring an N-(5-fluoropentyl) chain, is a common characteristic among many synthetic cannabinoids. researchgate.netnih.gov The metabolism of these compounds often follows similar patterns, with the N-pentanoic acid metabolite being a frequently observed product for those with a fluoropentyl side chain. researchgate.netresearchgate.net This metabolic relationship is critical for forensic and clinical toxicology, as the detection of this metabolite can indicate the consumption of a range of synthetic cannabinoids. nih.govacs.org
Studies have shown that for synthetic cannabinoid receptor agonists (SCRAs) carrying an N-(5-fluoropentyl) chain, the formation of N-pentanoic acid metabolites is a common and significant metabolic reaction. researchgate.netbenthamdirect.com This shared metabolic fate highlights a structural-activity relationship in the biotransformation of this class of compounds. researchgate.net
Identification as a Major Phase I Metabolite
The this compound is recognized as a major Phase I metabolite of AM694. glpbio.comcaymanchem.comcaymanchem.com Phase I metabolism generally involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent drug, preparing it for subsequent Phase II conjugation and excretion. nih.govyoutube.com In the case of AM694, the formation of the N-pentanoic acid metabolite is a key step in this initial metabolic phase. soft-tox.org
In vivo studies analyzing human urine samples have consistently identified the N-pentanoic acid metabolite as one of the most abundant metabolic products of AM694 and other similar synthetic cannabinoids. researchgate.netbenthamdirect.com Its prominence makes it a reliable biomarker for detecting the intake of these substances. researchgate.netresearchgate.net
Enzymatic Mechanisms of Formation
The biotransformation of AM694 into its N-pentanoic acid metabolite is a multi-step process mediated by specific enzyme systems within the body.
Role of Cytochrome P450 Isoenzymes in Biotransformation
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of foreign compounds, including drugs and synthetic cannabinoids. nih.govnih.govnih.gov These enzymes, primarily located in the liver, are responsible for catalyzing the oxidative reactions that initiate the breakdown of compounds like AM694. nih.govmdpi.com
While the specific CYP isoenzymes responsible for every step of AM694 metabolism are still under investigation, it is well-established that CYP-mediated oxidation is a critical initial step. nih.govresearchgate.net The process begins with the binding of the substrate (AM694) to the active site of a CYP enzyme, followed by a series of electron transfers and the incorporation of an oxygen atom. nih.gov
Oxidative Defluorination Pathways leading to Metabolite Formation
A key and often primary metabolic pathway for AM694 and other synthetic cannabinoids containing a fluoropentyl chain is oxidative defluorination. acs.orgresearchgate.netnih.govacs.org This process involves the replacement of a fluorine atom on the pentyl chain with a hydroxyl group. researchgate.netnih.govbenthamdirect.com
This initial hydroxylation, catalyzed by CYP enzymes, is a crucial step that precedes the formation of the pentanoic acid moiety. frontiersin.org Studies have confirmed that this substitution of the fluorine atom is an important metabolic reaction in humans. researchgate.net The resulting hydroxylated intermediate is then further oxidized to form the carboxylic acid. frontiersin.org
Carboxylation Mechanisms and Pentanoic Acid Moiety Formation
Following oxidative defluorination and the formation of a hydroxylated intermediate, further oxidation leads to the creation of the pentanoic acid moiety. soft-tox.orgwikipedia.orgfrontiersin.org This carboxylation step is a common metabolic pathway for synthetic cannabinoids. soft-tox.orgresearchgate.net The process involves the conversion of the terminal alcohol group (formed during oxidative defluorination) into a carboxylic acid. This transformation significantly increases the water solubility of the molecule, facilitating its excretion from the body. youtube.com The formation of the carboxylated metabolite of AM694 has been confirmed through the analysis of human urine samples. nih.gov
Sequential Oxidation of N-(hydroxypentyl) Metabolite
The creation of the this compound follows the initial formation of an N-(hydroxypentyl) metabolite. glpbio.combertin-bioreagent.comcaymanchem.com This hydroxylated intermediate then undergoes sequential oxidation. This process first converts the terminal alcohol group on the pentyl chain to an aldehyde, which is subsequently oxidized further to form the corresponding carboxylic acid, resulting in the this compound. researchgate.netfrontiersin.org This metabolic pathway is a common route for the biotransformation of compounds containing an N-pentyl chain.
Comparative Metabolic Profiling in Research Models
Understanding the metabolism of AM694 is enhanced by comparing it to other synthetic cannabinoids and studying its formation in controlled laboratory settings.
Analogous Metabolism of Other Synthetic Cannabinoids (e.g., JWH-018, AM-2201, UR-144, XLR-11)
The metabolic fate of AM694 shares similarities with several other synthetic cannabinoids. For instance, the formation of N-pentanoic acid metabolites is a recognized and significant pathway for compounds like JWH-018, AM-2201, UR-144, and XLR-11. benthamdirect.comnih.gov
JWH-018: Similar to AM694, JWH-018, which also possesses an N-pentyl chain, undergoes hydroxylation followed by oxidation to form a pentanoic acid metabolite. frontiersin.orgresearchgate.netmdpi.com
AM-2201: This fluorinated analog of JWH-018 also yields a pentanoic acid metabolite. nih.govnih.gov Interestingly, the metabolic profile of AM-2201 can be challenging to distinguish from that of JWH-018 due to shared metabolites. frontiersin.orgresearchgate.net
UR-144 and XLR-11: Both UR-144 and its fluorinated counterpart, XLR-11, are known to be metabolized to their respective pentanoic acid derivatives. benthamdirect.comnih.govnih.gov Studies on XLR-11 have identified the UR-144 pentanoic acid as a major metabolite. nih.gov
Metabolic Studies in In Vitro Systems (e.g., Human Liver Microsomes, Human Hepatocytes)
In vitro systems are invaluable tools for elucidating the metabolic pathways of drugs and other xenobiotics. Human liver microsomes and hepatocytes are particularly relevant as the liver is the primary site of drug metabolism.
Human Liver Microsomes (HLMs): HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolic reactions like oxidation. nih.govnih.gov Studies using HLMs have been instrumental in identifying the initial oxidative steps in the metabolism of synthetic cannabinoids, including the formation of hydroxylated intermediates that are precursors to the carboxylic acid metabolites. nih.govresearchgate.netnih.govcapes.gov.br The main metabolic pathway for AM-694 in HLM systems is reported to be oxidative defluorination. nih.govresearchgate.net
Human Hepatocytes: Cultured human hepatocytes provide a more complete model of liver metabolism, as they contain both phase I and phase II enzymes and can better mimic the in vivo environment. nih.govnih.gov Research utilizing human hepatocytes has confirmed the formation of pentanoic acid metabolites for various synthetic cannabinoids, providing a comprehensive picture of their biotransformation. frontiersin.orgnih.gov For example, incubation of XLR-11 with human hepatocytes led to the identification of the UR-144 pentanoic acid metabolite. nih.gov
These in vitro models allow for controlled experiments to identify the specific enzymes involved and the major metabolites formed, which is essential for forensic and clinical toxicology. researchgate.netresearchgate.net
Assessment of Metabolic Stability in Research Incubation Models
The metabolic stability of a compound provides an indication of how quickly it is cleared from the body. researchgate.net In vitro incubation models are commonly used to assess this parameter.
The metabolic stability of synthetic cannabinoids, including AM694, has been evaluated using systems like human liver microsomes. nih.govfrontiersin.org The rate of disappearance of the parent compound over time in these incubations provides a measure of its intrinsic clearance. researchgate.net For many synthetic cannabinoids, metabolism is extensive, leading to relatively low metabolic stability. nih.gov The conversion rates of indole (B1671886) amide-type synthetic cannabinoids in human liver microsomes have been observed to be high, often exceeding 80%. nih.gov This rapid metabolism underscores the importance of identifying and monitoring their metabolites for detecting exposure.
Table 1: Investigated Synthetic Cannabinoids and their Metabolites
| Compound Name | Metabolite(s) |
|---|---|
| AM694 | This compound, AM694 N-(5-hydroxypentyl) metabolite |
| JWH-018 | JWH-018 N-(5-hydroxypentyl), JWH-018 N-pentanoic acid |
| AM-2201 | AM-2201 N-(4-hydroxypentyl) |
| UR-144 | UR-144 pentanoic acid |
| XLR-11 | 2'-carboxy-XLR-11, UR-144 pentanoic acid, 5-hydroxy-UR-144, hydroxy-XLR-11 glucuronides, 2'-carboxy-UR-144 pentanoic acid |
| JWH-007 | N-hexanoic/pentanoic acid metabolites |
| JWH-019 | N-hexanoic/pentanoic acid metabolites |
| JWH-203 | N-hexanoic/pentanoic acid metabolites |
| JWH-307 | N-hexanoic/pentanoic acid metabolites |
Analytical Methodologies for Research Applications
Sample Preparation Techniques for Metabolite Detection
Effective sample preparation is fundamental for the accurate analysis of metabolites from complex biological matrices. youtube.com This process aims to extract the target analyte, eliminate interfering substances, and concentrate the sample for enhanced detection. nih.gov
Extraction from Biological Matrices
The analysis of AM-694 and its metabolites often involves their extraction from biological samples such as urine and plasma. researchgate.netnih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov
LLE utilizes immiscible solvents to partition the analyte from the sample matrix. For instance, a combination of ethyl acetate (B1210297) and dichloromethane (B109758) has been used for the extraction of AM-694 and its metabolites under varying pH conditions (acidic, basic, and neutral). researchgate.netnih.gov Another LLE method employs a mixture of 1-chlorobutane (B31608) and isopropyl alcohol (70:30) to recover synthetic cannabinoid metabolites. oup.com The pH of the aqueous sample is a critical parameter in LLE, and it should be adjusted to ensure the analyte is in an uncharged state for optimal extraction. chromatographyonline.com
SPE is another widely used technique that separates compounds based on their physical and chemical properties. A Bond Elut Certify cartridge, for example, has been utilized for the extraction of AM-694 from urine. researchgate.netnih.gov
The choice of extraction method can significantly impact the efficiency and cleanliness of the resulting sample. The following table summarizes various extraction techniques applied in cannabinoid analysis.
Table 1: Extraction Techniques for Cannabinoid Analysis
| Technique | Description | Application Examples |
|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Extraction of AM-694 and its metabolites using ethyl acetate and dichloromethane. researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Separation based on analyte's affinity for a solid sorbent. | Extraction of AM-694 from urine using a Bond Elut Certify cartridge. researchgate.netnih.gov |
| Protein Precipitation (PPT) | Removal of proteins from biological samples, often with a solvent like acetonitrile (B52724). | A simple and fast method for blood sample preparation, involving deproteinization with acetonitrile. researchgate.net |
| "Dilute and Shoot" | Direct injection of a diluted sample into the analytical instrument. | A simple sample preparation technique evaluated for the analysis of phytocannabinoids and their metabolites in urine, oral fluid, and blood. thermofisher.com |
Enzymatic Hydrolysis Protocols for Conjugated Metabolites
In many cases, metabolites are present in biological fluids in a conjugated form, often with glucuronic acid. To detect these conjugated metabolites, an enzymatic hydrolysis step is frequently necessary to cleave the conjugate and release the free metabolite. mdpi.com
For the analysis of benzodiazepines and their metabolites, which can be present alongside synthetic cannabinoids, enzymatic hydrolysis using β-glucuronidase at a pH of 4.5 and a temperature of 50°C for 18 hours has been employed. researchgate.netnih.gov In other protocols for synthetic cannabinoid metabolite analysis, enzymatic hydrolysis is also a key step. oup.com For instance, the hydrolysis of acetylated cannabinoids has been demonstrated using human liver microsomes. elsevierpure.com
In some instances, acidic hydrolysis is used. For example, before the liquid-liquid extraction of AM-694 metabolites, acidic hydrolysis with 30% HCl at 95°C for 60 minutes has been performed. researchgate.netnih.gov
Matrix Effects Mitigation Strategies in Analytical Research
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and sensitivity of mass spectrometry-based analyses. chromatographyonline.comnih.gov These effects can manifest as ion suppression or enhancement. nih.gov
Several strategies are employed to mitigate matrix effects. One common approach is the use of a stable isotope-labeled internal standard (SIL-IS), such as AM-694 N-pentanoic acid metabolite-d5. caymanchem.comsanbio.nllgcstandards.comcaymanchem.com The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification through the ratio of the analyte to the internal standard. nih.gov
Optimizing sample preparation is another crucial strategy. chromatographyonline.com Techniques like LLE and SPE help to remove interfering substances from the matrix. chromatographyonline.com Additionally, simple dilution of the sample can reduce the concentration of matrix components introduced into the analytical system. mdpi.com
Chromatographic conditions can also be adjusted to separate the analyte from interfering compounds. Furthermore, careful selection of the injection liner geometry in gas chromatography can reduce matrix effects. nih.gov
Chromatographic Separation Techniques
Chromatography is an essential step in the analysis of AM-694 N-pentanoic acid metabolite, allowing for its separation from other compounds in the sample prior to detection. Both liquid chromatography and gas chromatography are utilized for this purpose.
Liquid Chromatography (LC) Principles and Applications
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of synthetic cannabinoids and their metabolites. researchgate.netoup.comamazonaws.comoup.com It offers high sensitivity and selectivity for identifying and quantifying these compounds in various biological matrices. thermofisher.comoup.com
The principle of LC involves the separation of components in a liquid mobile phase as they pass through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for cannabinoid analysis. researchgate.netthermofisher.com
For the analysis of AM-694 and its metabolites, LC-MS/MS methods have been developed. researchgate.netnih.gov These methods often utilize a C18 column for chromatographic separation. researchgate.net The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol. oup.commdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of a wide range of compounds. oup.com
The following table provides an example of a gradient elution program used in the LC analysis of synthetic cannabinoid metabolites.
Table 2: Example of a Liquid Chromatography Gradient Program
| Total time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| Initial | Varies | Varies |
| ... | ... | ... |
| 4.00 | Varies | Varies |
Mobile phase A: 0.2% acetic acid in deionized water. Mobile phase B: 100% acetonitrile. oup.com
Gas Chromatography (GC) Principles and Applications
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another established technique for the analysis of synthetic cannabinoids. mdpi.comchromatographyonline.comnih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column.
GC-MS analysis of synthetic cannabinoids often involves electron ionization (EI), which can lead to extensive fragmentation of the molecules, providing characteristic mass spectra for identification. nih.govnih.gov However, molecular ion information may be absent. nih.gov To address this, techniques like chemical ionization (CI) or photoionization (PI) can be used to obtain molecular ion data. nih.govnih.gov
While LC is more commonly used for the analysis of synthetic cannabinoid metabolites due to their polarity and thermal lability, GC-MS methods have also been successfully applied. researchgate.net However, thermolytic degradation and esterification of some synthetic cannabinoids can occur during GC-MS analysis, which requires careful method development to mitigate. chromatographyonline.com For instance, the choice of injection solvent and the use of glass wool in the liner can influence the stability of the analytes. chromatographyonline.com
Optimization of Chromatographic Parameters for Metabolite Resolution and Throughput
Effective chromatographic separation is fundamental to the accurate analysis of AM694 N-pentanoic acid metabolite. The optimization of parameters is a critical step to ensure the resolution of the metabolite from other compounds in complex biological matrices like urine and blood, and to achieve high throughput for routine testing.
Key considerations in the optimization process include the choice of the stationary phase (the column), the mobile phase composition, and the gradient elution program. For the analysis of synthetic cannabinoid metabolites, including N-pentanoic acid derivatives, C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of these relatively nonpolar compounds. nih.gov The mobile phase typically consists of a mixture of an aqueous component, often containing a buffer like ammonium formate (B1220265) or an acid such as formic acid, and an organic solvent like acetonitrile or methanol. nih.govuoa.grresearchgate.netnih.gov The addition of formic acid helps to improve the peak shape and ionization efficiency in mass spectrometry. nih.govuoa.grnih.gov
Gradient elution, where the proportion of the organic solvent is increased over time, is essential for resolving a wide range of metabolites with varying polarities within a single analytical run. nih.govoup.com A carefully programmed gradient ensures that early-eluting, more polar compounds are well-separated, while strongly retained, less polar compounds like this compound are eluted in a reasonable time with good peak symmetry. For high-throughput analysis, the total chromatographic run time is often minimized, with some methods achieving run times as short as 4.00 minutes without compromising resolution. oup.comoup.com This is often achieved by using shorter columns with smaller particle sizes and higher flow rates. oup.com
Ultra-High Performance Liquid Chromatography (UHPLC) Implementations
Ultra-High Performance Liquid Chromatography (UHPLC) has become the standard for the analysis of synthetic cannabinoid metabolites due to its significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net UHPLC systems utilize columns with sub-2 µm particle sizes, which leads to much higher chromatographic efficiency. weber.hu This allows for faster separations and sharper peaks, resulting in improved resolution and higher sensitivity.
In the context of this compound analysis, UHPLC is often coupled with mass spectrometry. nih.govresearchgate.net The enhanced separation power of UHPLC is crucial for separating the target metabolite from isobaric interferences—compounds that have the same mass but different structures—which is a common challenge in the analysis of synthetic cannabinoid metabolites. For instance, a UHPLC method was able to achieve baseline separation of the critical isobaric compounds ADBICA N-pentanoic acid and ADB-PINACA N-pentanoic acid metabolite. weber.hu This level of separation is vital for accurate quantification and confirmation.
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the cornerstone of modern analytical methods for identifying and quantifying synthetic cannabinoid metabolites like this compound. Its high sensitivity and selectivity make it indispensable for detecting the low concentrations typically found in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. nih.govuoa.grresearchgate.netoup.comoup.com This combination is the most widely used technique for the analysis of synthetic cannabinoid metabolites in forensic and clinical toxicology. nih.govoup.comoup.com In a typical LC-MS setup, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized before being separated and detected based on their mass-to-charge ratio.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification and confirmation of synthetic cannabinoid metabolites. nih.govresearchgate.netoup.com This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (the molecular ion of the target analyte) is selected. This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, as both the precursor and product ions are characteristic of the target compound. researchgate.net
LC-MS/MS methods for synthetic cannabinoid metabolites, including N-pentanoic acid derivatives, have been validated for linearity, accuracy, and precision, with limits of quantification often in the sub-nanogram per milliliter range. researchgate.netoup.com For example, one validated method for 32 synthetic cannabinoid metabolites had a linear range of 0.5–200 ng/mL. oup.com The use of deuterated internal standards, such as AM694 N-pentanoic acid-d5, is crucial for accurate quantification as they compensate for matrix effects and variations in extraction efficiency and instrument response. caymanchem.comoup.com
Table 1: Example of LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) Positive | oup.comojp.gov |
| Precursor Ion (m/z) | Specific to the analyte | ojp.gov |
| Product Ions (m/z) | Specific to the analyte | ojp.gov |
| Collision Energy | Optimized for each analyte | nih.govojp.gov |
| Linearity Range | 0.5–200 ng/mL | oup.com |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This capability is particularly valuable for the structural elucidation of novel synthetic cannabinoid metabolites. nih.govojp.gov By measuring the mass of a molecule with high precision (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is a significant advantage in identifying new metabolites for which reference standards are not yet available. HRMS has been used to identify a wide range of metabolites of synthetic cannabinoids, including those generated through hydroxylation, carboxylation, and other biotransformations. nih.gov
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) is a powerful hybrid mass spectrometry technique that combines the features of a quadrupole mass analyzer with the high-resolution and accurate mass capabilities of a time-of-flight (ToF) mass analyzer. nih.govuoa.grojp.gov This combination allows for both targeted (MS/MS) and non-targeted (full-scan HRMS) analysis in a single run.
LC-qToF-MS is an excellent tool for screening for a large number of synthetic cannabinoid metabolites, as it can acquire high-resolution full-scan data that can be retrospectively analyzed for the presence of new or unexpected compounds. nih.govojp.gov The ability to perform data-independent acquisition (DIA), such as SWATH® acquisition, allows for the collection of MS/MS data for all ions within a specified mass range, providing comprehensive fragmentation information that can be used for structural confirmation. ojp.gov This approach has been successfully employed for the detection of synthetic cannabinoid metabolites in biological specimens. ojp.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cannabinoids and their metabolites in research applications. nih.gov For a compound like this compound, GC-MS provides a robust platform for separation and identification. caymanchem.com The process typically involves initial sample preparation, which includes extraction from the biological matrix, often through liquid-liquid extraction or solid-phase extraction (SPE). nih.gov
Given the chemical structure of the N-pentanoic acid metabolite, which contains a polar carboxylic acid group, a derivatization step is generally required prior to GC-MS analysis. nih.gov This process converts the non-volatile metabolite into a more volatile and thermally stable derivative, making it suitable for gas chromatography. Common derivatization agents, such as silylating agents, are used to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov
Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. nih.gov Following separation, the analyte enters the mass spectrometer, which ionizes the molecules—typically using electron impact (EI) ionization at 70 eV—and separates the resulting ions based on their mass-to-charge ratio, allowing for detection and characterization. nih.gov
Fragmentation Pattern Analysis for Structural Confirmation
A key strength of GC-MS in metabolite identification is the analysis of fragmentation patterns. nih.gov When the derivatized this compound molecule is subjected to high-energy electron impact ionization in the mass spectrometer, it breaks apart into a series of characteristic, reproducible fragment ions. nih.gov This fragmentation pattern serves as a chemical "fingerprint" that is unique to the molecule's structure.
By analyzing this pattern, researchers can confirm the identity of the analyte. The resulting mass spectrum can be compared against a spectral library containing data for known compounds. caymanchem.com Vendors of reference standards, for instance, often provide access to GC-MS spectral databases containing data for their forensic drug standards, which can be crucial for confirming the presence of a specific metabolite. caymanchem.com While specific fragmentation data for this compound is proprietary to the research conducting the analysis, the methodology remains a standard for structural confirmation in forensic and research laboratories.
Quantitative Analysis Protocols in Research Matrices
Quantitative analysis is critical for determining the concentration of a metabolite in a given sample, providing valuable data for metabolism and toxicological studies. The following sections outline the standard protocols used for the quantitative analysis of this compound in research settings.
Internal Standard Methodology (e.g., Deuterated Analogs like this compound-d5)
The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry. nih.gov For the quantification of this compound, its deuterated analog, this compound-d5, is the ideal internal standard. caymanchem.com
This internal standard is chemically identical to the target analyte but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium (B1214612) atoms. caymanchem.com It is added to the sample at a known concentration at the beginning of the sample preparation process. Because the internal standard has virtually identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. Any loss of analyte during the extraction, derivatization, or analysis steps will be mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the analyte's response to the internal standard's response, an accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument performance. caymanchem.com The use of this compound-d5 is specifically intended for this purpose in quantification by GC- or LC-MS. caymanchem.com
Table 1: Properties of this compound and its Deuterated Internal Standard
| Property | This compound | This compound-d5 |
|---|---|---|
| CAS Number | 1432900-96-3 caymanchem.comglpbio.com | 2705382-32-5 caymanchem.com |
| Molecular Formula | C₂₀H₁₈INO₃ caymanchem.comglpbio.com | C₂₀H₁₃D₅INO₃ caymanchem.com |
| Formula Weight | 447.3 g/mol caymanchem.comglpbio.com | 452.3 g/mol caymanchem.com |
| Purity | ≥98% caymanchem.com | ≥99% deuterated forms (d1-d5) caymanchem.com |
| Formulation | A crystalline solid caymanchem.com | A crystalline solid caymanchem.com |
Calibration and Validation Protocols in Research Studies
Before a quantitative method can be implemented in research studies, it must undergo rigorous validation to ensure its reliability. uah.edu This process involves establishing a calibration curve, which plots the instrument's response against known concentrations of the analyte. To construct this curve, a series of calibrator samples are prepared by spiking a blank matrix (e.g., synthetic urine or blood) with increasing concentrations of the this compound reference standard and a constant concentration of the internal standard (this compound-d5).
Method validation assesses several key parameters to ensure the analytical method is fit for its intended purpose. uah.edu These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (%CV).
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. uah.edu
Limits of Detection (LOD) and Limits of Quantification (LOQ) in Analytical Research
Two critical performance characteristics determined during method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). uah.edu
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected by the analytical instrument, but not necessarily quantified with acceptable accuracy and precision. It establishes the sensitivity of the method. uah.edu
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a crucial parameter for reporting quantitative results in research, as it defines the lower boundary of the method's reliable measurement range. uah.edu
The LOD and LOQ are experimentally determined by analyzing samples with known low concentrations of the analyte and establishing the concentration at which a signal can be reliably distinguished from the background noise (LOD) and quantified with a predefined level of certainty (LOQ). uah.edu These limits are fundamental for interpreting analytical results, especially in forensic contexts where trace amounts of a substance can be significant.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| AM694 |
| This compound |
Pharmacological and Mechanistic Research Implications of Metabolite Formation
Contextualization from Parent Compound (AM694) Receptor Interaction Studies
To appreciate the significance of the AM694 N-pentanoic acid metabolite, one must first understand the pharmacological profile of its precursor, AM-694. This potent synthetic cannabinoid is primarily characterized by its high-affinity interactions with the body's cannabinoid receptors.
AM-694 is a powerful agonist for cannabinoid receptors, demonstrating a particularly high affinity for the CB1 receptor, which is predominantly found in the central nervous system. wikipedia.orgontosight.ai Its interaction with CB2 receptors, located mainly in the peripheral and immune systems, is also significant, though less potent. Research has established specific binding affinities (Ki), which measure the concentration of a ligand required to occupy 50% of the receptors. AM-694 exhibits a Ki of 0.08 nM at the CB1 receptor and a Ki of 1.44 nM at the CB2 receptor, indicating an 18-fold selectivity for CB1. wikipedia.orgsoft-tox.orgglpbio.comcaymanchem.comcaymanchem.com
Further studies using GTP binding assays, which measure the activation of G-proteins following receptor binding, have reported an EC50 value of 52.8 nM and a maximal effect (Emax) of 63% for AM-694 at the CB1 receptor. soft-tox.org These values underscore its potent agonist activity.
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | CB1 | 0.08 nM | wikipedia.orgontosight.aisoft-tox.orgglpbio.com |
| Binding Affinity (Ki) | CB2 | 1.44 nM | wikipedia.orgsoft-tox.orgglpbio.com |
| Selectivity (CB1 vs CB2) | - | 18-fold | wikipedia.org |
| Functional Potency (EC50) | CB1 | 52.8 nM | soft-tox.org |
| Functional Efficacy (Emax) | CB1 | 63% | soft-tox.org |
The distinct receptor binding profile of AM-694 has important consequences for mechanistic research into ligand-receptor interactions. The compound's unusually high affinity and selectivity for the CB1 receptor make it a valuable tool. wikipedia.org Specifically, the development of a radiolabeled version of AM-694 (using fluorine-18) has proven useful for mapping the distribution of CB1 receptors within the body through imaging techniques like positron emission tomography (PET). wikipedia.org
The formation of the N-pentanoic acid metabolite introduces a structural change—the addition of a carboxylic acid group—which can significantly alter how the molecule interacts with the binding pocket of cannabinoid receptors. Research on cannabinoid receptor structures indicates a high degree of similarity in the binding sites of CB1 and CB2, making the design of selective ligands a considerable challenge. nih.gov The study of how the addition of a polar carboxyl group on the N-pentyl chain affects binding affinity and selectivity can provide crucial data for computational modeling and the rational design of new, more selective cannabinoid receptor modulators. nih.govmdpi.com This transformation from a lipophilic alkyl chain to a more polar acidic chain could potentially alter the ligand's entry into the binding pocket or its specific interactions with key amino acid residues, offering a case study for understanding the principles of ligand selectivity.
Potential for Metabolite as a Research Probe for Enzyme Interaction
The generation of the this compound points toward specific enzymatic pathways and suggests that the metabolite itself could serve as a valuable research tool for studying these enzymes. The biotransformation involves the carboxylation of the N-pentyl side chain, a process that implicates enzymes involved in fatty acid metabolism. wikipedia.orgnih.gov
One such key enzyme is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids like anandamide. nih.govnih.gov Research has shown that FAAH can participate in the biotransformation of xenobiotics, including the formation of active drug metabolites within the brain. plos.org For instance, FAAH is known to conjugate 4-aminophenol (B1666318) with arachidonic acid to produce the active compound AM404. plos.org Given that the N-pentanoic acid metabolite of AM-694 results from the oxidation of a pentyl chain, a structure with similarities to fatty acids, it is plausible that FAAH or similar hydrolases and oxidases are involved in its formation or subsequent degradation. Therefore, the this compound could be used as a chemical probe to investigate the substrate specificity and activity of FAAH and other related enzymes in the endocannabinoid system.
Cellular Uptake and Biotransformation Studies (in vitro models for mechanistic insights)
To understand the mechanistic details of how AM-694 is converted to its N-pentanoic acid metabolite, researchers utilize in vitro models, primarily human liver microsomes (HLMs). acs.orgnih.gov These models contain a high concentration of phase I metabolic enzymes (like cytochrome P450s) and provide a controlled environment to study biotransformation pathways.
Studies using HLMs have successfully identified the major metabolic routes for AM-694. acs.orgnih.govresearchgate.net The formation of the N-pentanoic acid metabolite, referred to in some studies as M4 or Ma4 (oxidative defluorination to COOH), is consistently identified as a key pathway. acs.org In one in vitro study, this metabolite was among the three most abundant metabolites detected, alongside products of oxidative defluorination and monohydroxylation of the fluoropentyl chain. acs.org The parent compound itself is often not detected in urine samples, indicating extensive metabolism. nih.gov The identification of these metabolites in in vitro systems and their confirmation in in vivo urine samples validates the use of these models for predicting metabolic fate. nih.govresearchgate.net These studies provide crucial mechanistic insights into the specific enzymatic reactions that lead to the formation of the N-pentanoic acid metabolite, helping to build a comprehensive picture of the compound's disposition in the body.
| Metabolic Pathway | Metabolite Description | Significance in vitro | Reference |
|---|---|---|---|
| Carboxylation / Oxidative Defluorination to COOH | Forms the N-pentanoic acid metabolite | One of the three most abundant metabolites detected | acs.org |
| Oxidative Defluorination | Removal of fluorine and addition of a hydroxyl group | A major metabolic pathway | acs.orgnih.gov |
| Monohydroxylation | Addition of a hydroxyl group to the N-alkyl chain | A major metabolic pathway | nih.govacs.org |
| N-dealkylation | Removal of the N-pentyl chain | Identified as a minor metabolite in vitro | acs.org |
| Dihydroxylation | Addition of two hydroxyl groups | Identified as a minor metabolite in vitro | acs.org |
Role As a Research Biomarker and Reference Standard
Utility in Forensic Toxicology Research for Detection of Parent Compound Exposure
The detection of AM-694 N-pentanoic acid metabolite is a cornerstone in forensic toxicology for confirming the intake of AM-694. labchem.com.my Research has consistently shown that synthetic cannabinoids like AM-694 are subject to rapid and extensive metabolism in the human body. nih.govacs.orgresearchgate.netfrontiersin.org Consequently, the parent compound is often not detectable in urine samples collected for toxicological screening. soft-tox.orgoup.com In a self-administration experiment, no parent AM-694 was found in urine samples; instead, six metabolites were identified. soft-tox.org
This metabolic characteristic necessitates the identification of major urinary metabolites to serve as reliable biomarkers of exposure. frontiersin.org The AM694 N-pentanoic acid metabolite, formed through oxidative defluorination and subsequent oxidation of the N-pentyl chain, is one such key biomarker. acs.orgnih.gov Its presence in a urine sample provides strong evidence of parent compound exposure, even when the original substance is no longer present. nih.govresearchgate.net Forensic laboratories rely on detecting this and other major metabolites to confirm the use of AM-694 in clinical and forensic casework. researchgate.netsemanticscholar.org For instance, a case report from Italy detailed the first-time detection of AM-694 in a human biological sample, where qualitative information about its carboxylated metabolite (m/z 448) and defluorinated metabolite (m/z 434) was obtained via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The analytical process for detecting these metabolites in urine often involves sophisticated techniques. A general unknown screening can be performed using both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. nih.govresearchgate.net Sample preparation typically requires an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction, and may also involve hydrolysis to cleave glucuronide conjugates before analysis. oup.comnih.gov
Application in Metabolomics Studies for Synthetic Cannabinoids
This compound is a focal point in metabolomics studies designed to map the biotransformation pathways of synthetic cannabinoids. nih.govacs.orgresearchgate.netfrontiersin.org These studies are crucial for understanding the fate of these novel psychoactive substances in the body, which is often poorly understood. nih.govacs.orgresearchgate.net In vitro models, particularly those using human liver microsomes (HLMs) and human hepatocytes, are considered the "gold standard" for mimicking in vivo metabolism and are frequently employed in this research. frontiersin.orgacs.orgnih.gov
In a study profiling the phase I metabolism of AM-694 using human liver microsomes, researchers identified several transformation products. nih.govacs.orgacs.org The main metabolic pathway observed for AM-694, a benzoyl-indole synthetic cannabinoid, was oxidative defluorination. nih.govacs.orgresearchgate.net This leads to the formation of the N-pentanoic acid metabolite (referred to as Ma4 in one study), which was one of the three most abundant metabolites detected, alongside oxidative defluorination (Ma5) and monohydroxylation of the fluoropentyl chain (Ma7). acs.org
These metabolomics studies provide a systematic approach to identifying the most suitable analytical targets for routine toxicological screening. nih.gov By elucidating the metabolic fate of a parent compound like AM-694, researchers can predict which metabolites, such as the N-pentanoic acid derivative, will be the most abundant and consistently present in biological samples, thereby making them ideal biomarkers. frontiersin.org
| Metabolite ID | Metabolic Reaction | Relative Abundance |
|---|---|---|
| Ma5 | Oxidative defluorination | High |
| Ma7 | Monohydroxylation of the fluoropentyl chain | High |
| Ma4 | Oxidative defluorination to COOH (N-pentanoic acid) | High |
| Ma3 | N-dealkylation | Detected |
| Ma10 | Dihydroxylation | Detected |
| Ma9 | Carbonylation | Detected |
Development and Validation as an Analytical Reference Standard
The reliability of forensic and research findings depends on the availability of pure, well-characterized reference materials. This compound has been synthesized and is commercially available as an analytical reference standard for this purpose. labchem.com.mycaymanchem.comglpbio.com These standards are intended specifically for forensic and research applications, allowing laboratories to develop and validate analytical methods, confirm the identity of metabolites found in samples, and perform accurate quantification. caymanchem.comglpbio.com
Suppliers provide these standards as crystalline solids with a guaranteed purity, often ≥98%. caymanchem.com They also offer deuterated internal standards, such as this compound-d5, which are essential for quantitative analysis using mass spectrometry-based methods like GC-MS or LC-MS. caymanchem.comsanbio.nl The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, leading to more accurate and precise results. caymanchem.comcaymanchem.com The development of these reference materials is a critical step that supports the forensic community's ability to keep pace with the emergence of new psychoactive substances and their metabolites. frontiersin.orgoup.com
Distinguishing Metabolic Patterns for Analog Differentiation in Research Contexts
A significant challenge in forensic toxicology is the structural similarity among different synthetic cannabinoids, which can sometimes lead to shared metabolic pathways and identical metabolites. frontiersin.orgnih.gov This is particularly true for pairs of non-fluorinated compounds and their 5-fluoro analogs, such as JWH-018 and AM-2201. frontiersin.orgnih.gov Research has shown that these pairs often produce overlapping metabolites, making it difficult to determine which specific parent compound was consumed based solely on the detection of shared metabolites like the N-pentanoic acid derivative. nih.gov
However, detailed metabolic profiling reveals distinct patterns that can aid in differentiation. Synthetic cannabinoids with a 5-fluoropentyl side chain, like AM-694, are predominantly metabolized via oxidative defluorination, leading to 5-hydroxypentyl and subsequent pentanoic acid metabolites. nih.govnih.gov In contrast, their non-fluorinated counterparts are often metabolized at various positions on the pentyl chain without a clear preference. nih.gov
For AM-694, while the oxidative defluorination pathway leads to a pentanoic acid metabolite that could also be formed from its non-fluorinated analog AM-679, the presence of other specific metabolites is key. acs.org To definitively identify AM-694 exposure and distinguish it from AM-679, it is crucial to detect metabolites that retain the fluorine atom, such as the monohydroxylated fluoropentyl chain metabolite (Ma7). acs.org Therefore, while the this compound is a primary biomarker for the class of related compounds, its detection in concert with fluorine-retaining metabolites allows for specific identification of the parent drug in a research context. acs.orgnih.gov This highlights the importance of comprehensive metabolic profiling in differentiating between the use of closely related synthetic cannabinoid analogs. frontiersin.org
Structure Activity Relationship Sar Research of Metabolites and Analogs
Elucidation of Structural Modifications during Biotransformation
The biotransformation of the synthetic cannabinoid AM-694, which is 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, into its N-pentanoic acid metabolite is a critical process that alters the compound's physicochemical properties. This metabolic conversion is a common pathway observed for many synthetic cannabinoids that possess an N-alkyl chain. uts.edu.aunih.gov The process is a phase I metabolic reaction primarily involving enzymatic oxidation.
The structural modification begins with the hydroxylation of the terminal carbon of the 5-fluoropentyl chain. This initial step is followed by subsequent oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid, yielding the AM-694 N-pentanoic acid metabolite (3-(2-iodobenzoyl)-1H-indole-1-pentanoic acid). caymanchem.com In addition to the formation of the carboxylic acid, another observed biotransformation for AM-694 is defluorination of the pentyl chain. nih.gov The carboxylation significantly increases the polarity of the molecule, which is a key factor in facilitating its excretion from the body, typically in urine. nih.gov This metabolic pathway is not unique to AM-694; for instance, the widely studied synthetic cannabinoid JWH-018 undergoes similar transformations on its N-pentyl chain to form a corresponding N-pentanoic acid metabolite. caymanchem.com
The identification of such metabolites is crucial for forensic and clinical toxicology, as parent compounds are often rapidly metabolized and may be present in biological samples at very low concentrations. uts.edu.au The detection of the more stable and abundant carboxylated metabolites, therefore, serves as a reliable biomarker for confirming the consumption of the parent synthetic cannabinoid. nih.gov
Synthetic Approaches for Analog and Metabolite Reference Standards
The accurate identification and quantification of synthetic cannabinoid metabolites in biological matrices are heavily reliant on the availability of pure analytical reference standards. uts.edu.au The lack of these standards presents a significant challenge in forensic toxicology, often limiting analyses to qualitative identification rather than precise quantification. nih.gov For the AM-694 N-pentanoic acid metabolite, the synthesis of a reference standard is essential for developing and validating analytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com
While specific proprietary synthesis routes for the AM-694 N-pentanoic acid metabolite are not always publicly detailed, general synthetic approaches can be inferred from standard organic chemistry principles and methods used for analogous compounds. A common strategy involves the N-alkylation of the indole (B1671886) core. This could be achieved by reacting 3-(2-iodobenzoyl)-1H-indole with a suitable 5-halopentanoic acid ester (e.g., ethyl 5-bromopentanoate) under basic conditions. The resulting ester intermediate would then be hydrolyzed (using either an acid or base catalyst) to yield the final carboxylic acid product, the AM-694 N-pentanoic acid metabolite. The purification of the final product would typically be accomplished through techniques such as column chromatography and recrystallization to ensure high purity (≥98%) required for a reference standard. caymanchem.com The identity and purity of the synthesized standard are then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Investigation of Key Structural Features for Biological Interaction (mechanistic)
The biological activity of synthetic cannabinoids is primarily mediated by their interaction with cannabinoid receptors, CB1 and CB2. The parent compound, AM-694, is known to be a potent agonist at the CB1 receptor. nih.gov The metabolic conversion to the N-pentanoic acid metabolite introduces a terminal carboxyl group, a significant structural modification that fundamentally alters the molecule's interaction with these receptors.
The key structural features influencing biological interaction include:
The Indole Core and Benzoyl Group: These parts of the molecule are crucial for the initial binding to the receptor. The 2-iodobenzoyl moiety at the 3-position of the indole ring contributes significantly to the high binding affinity of the parent compound.
The N-Alkyl Chain: The length and composition of the N-alkyl chain are known to modulate the efficacy and potency at cannabinoid receptors. For AM-694, this is a 5-fluoropentyl chain.
The Terminal Carboxylic Acid Group: The introduction of the highly polar carboxylate group in the metabolite is the most impactful change. This modification generally leads to a significant reduction in binding affinity for the CB1 receptor, which is located in the lipophilic environment of the central nervous system. Increased polarity can hinder the molecule's ability to cross the blood-brain barrier. Furthermore, the negatively charged carboxylate group can establish different interactions within the receptor's binding pocket compared to the neutral alkyl chain of the parent compound, often resulting in decreased agonist activity or even antagonism. Studies on other synthetic cannabinoids have shown that while hydroxylated metabolites can retain significant receptor efficacy, the corresponding carboxylated metabolites typically exhibit substantially lower activity.
The primary role of this metabolic conversion is detoxification and facilitation of elimination, rather than the production of a more active compound.
Comparative Structural Analysis with Other Synthetic Cannabinoid Metabolites
The metabolic pathway that transforms AM-694 into its N-pentanoic acid metabolite is a common feature shared among many N-alkyl indole and indazole-based synthetic cannabinoids. nih.govcaymanchem.com A comparative structural analysis reveals a consistent pattern of biotransformation focused on the N-alkyl side chain, making the resulting carboxylic acid metabolites a key class of biomarkers for this drug category.
For example, JWH-018 and AM2201, two widely recognized synthetic cannabinoids, both undergo metabolism to form their respective N-pentanoic acid metabolites. JWH-018 has an N-pentyl chain, which is oxidized to a pentanoic acid. AM2201, which is the 5-fluoropentyl analog of JWH-018, is structurally very similar to AM-694 (differing in the substituent at the 1-position of the naphthoyl group versus the 2-iodobenzoyl group of AM-694). It also forms an N-pentanoic acid metabolite through oxidative defluorination and subsequent oxidation. nih.gov This highlights a structure-metabolism relationship where the presence of an N-pentyl or 5-fluoropentyl chain predictably leads to the formation of a terminal carboxylic acid metabolite, irrespective of significant variations in the core structure of the molecule. dundee.ac.uk
The table below provides a comparative overview of AM-694 and other relevant synthetic cannabinoids and their corresponding N-pentanoic acid metabolites.
| Parent Compound | Parent Compound Structure | N-Pentanoic Acid Metabolite | Key Structural Differences from AM-694 |
| AM-694 | 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole | 3-(2-iodobenzoyl)-1H-indole-1-pentanoic acid | - |
| JWH-018 | 1-pentyl-3-(1-naphthoyl)indole | 3-(1-naphthoyl)-1H-indole-1-pentanoic acid | N-pentyl chain (not fluorinated); 1-naphthoyl group instead of 2-iodobenzoyl. |
| AM2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole | 3-(1-naphthoyl)-1H-indole-1-pentanoic acid | 1-naphthoyl group instead of 2-iodobenzoyl. |
| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-1-pentanoic acid | Tetramethylcyclopropylmethanone group instead of 2-iodobenzoyl; N-pentyl chain (not fluorinated). |
This comparative analysis underscores the conserved metabolic fate of the N-alkyl chain across different generations and structural classes of synthetic cannabinoids, making the detection of these acidic metabolites a robust strategy for urinary drug testing. nih.gov
Challenges and Future Directions in Am694 N Pentanoic Acid Metabolite Research
Methodological Considerations in Analytical Research and Standardization
The rapid emergence of new synthetic cannabinoids and their metabolites presents a significant hurdle for analytical laboratories. oup.com The development and validation of robust analytical methods are often delayed by the lack of certified reference materials and internal standards for these new compounds. oup.comnih.gov
Key Methodological Challenges:
Availability of Standards: A primary challenge is the timely availability of certified reference materials for metabolites like AM694 N-pentanoic acid. oup.comsigmaaldrich.com Without these standards, accurate quantification and validation of analytical methods are severely hampered.
Method Validation: Any new analytical method requires rigorous validation to ensure its accuracy, precision, selectivity, and specificity. nih.govnih.gov This process is resource-intensive and can be a bottleneck in responding to the influx of new NPS. ojp.gov
Extraction Techniques: The efficiency of extracting metabolites from complex biological matrices like urine and blood is critical. Methods like solid-phase extraction (SPE) and liquid-liquid extraction are commonly used, but their effectiveness can vary depending on the specific metabolite and matrix. ebi.ac.ukmdpi.com
Chromatographic Separation: Achieving clear separation of structurally similar metabolites, such as isomers, is essential for accurate identification and quantification. windows.net Techniques like liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the primary tools, with advancements in column technology, such as core-shell particles, improving resolution. nih.govsigmaaldrich.com
Mass Spectrometry Detection: High-resolution mass spectrometry (HRMS) is increasingly vital for identifying unknown metabolites and distinguishing between compounds with similar masses. acs.orgresearchgate.net However, the interpretation of complex fragmentation patterns requires significant expertise. nih.gov
A study focusing on the in vivo detection of AM-694 and its metabolites highlighted the necessity of acidic hydrolysis to extract metabolites from urine samples, followed by LC-MS/MS analysis for quantification. ebi.ac.uk Another comprehensive method for analyzing 32 synthetic cannabinoid metabolites, including AM694 N-pentanoic acid, was developed and validated using LC-MS/MS. oup.com
Standardization Efforts:
International bodies and organizations provide guidance on method validation, but the fast-paced evolution of NPS makes it challenging to establish universally standardized methods. nih.govunodc.org Collaborative efforts between forensic laboratories, research institutions, and commercial suppliers of analytical standards are crucial to accelerate the development and dissemination of validated methods. nih.govcaymanchem.com
Below is an interactive data table summarizing analytical methods used for synthetic cannabinoid metabolites:
Interactive Data Table: Analytical Methods for Synthetic Cannabinoid Metabolites| Analytical Technique | Common Application | Key Considerations |
|---|---|---|
| LC-MS/MS | Quantification of known metabolites in biological fluids. oup.comnih.gov | Requires reference standards; high sensitivity and selectivity. nih.gov |
| GC-MS | Identification of volatile and thermally stable compounds. researchgate.net | Often requires derivatization; extensive spectral libraries are available. nih.gov |
| HRMS (e.g., QTOF-MS) | Identification of unknown metabolites and structural elucidation. acs.orgresearchgate.net | Does not always require a reference standard for tentative identification; provides high mass accuracy. mdpi.com |
| Immunoassays | Rapid screening of urine samples. nih.gov | Prone to cross-reactivity and may not detect newer, structurally diverse compounds. nih.gov |
Unexplored Metabolic Pathways and Byproducts
While the formation of the N-pentanoic acid metabolite is a known pathway for many synthetic cannabinoids, the full metabolic profile of AM694 is not yet completely understood. researchgate.netnih.gov The parent compound, AM694, is a potent agonist for both CB1 and CB2 receptors. caymanchem.comglpbio.com
Key Research Gaps:
Identification of Minor Metabolites: Research has primarily focused on major metabolites. However, minor metabolites could also possess biological activity or serve as more specific biomarkers of use. nih.gov
Role of Different Enzymes: The specific cytochrome P450 (CYP) isoenzymes and other enzymes, like aldehyde oxidase, involved in the metabolism of AM694 have not been fully characterized. nih.gov
Manufacturing Byproducts: Illicitly synthesized batches of AM694 may contain impurities and byproducts, the metabolic fate and toxicological profiles of which are unknown. unodc.org
In vitro studies using human liver microsomes and hepatocytes are crucial for identifying potential metabolic pathways. researchgate.netnih.gov Furthermore, the analysis of authentic urine and blood samples from individuals who have used AM694 is essential for confirming in vivo metabolism. nih.govresearchgate.net For instance, a study on nine different synthetic cannabinoids, including AM694, found that monohydroxylation and the formation of N-pentanoic acid metabolites were common and abundant in human urine samples. nih.gov Another study tentatively identified several AM-694 metabolites in post-ingestion samples, including products of hydrolytic defluorination and carboxylation. ebi.ac.uk
Advancements in Metabolomics and Chemoinformatic Approaches for Synthetic Cannabinoids
The sheer number and structural diversity of synthetic cannabinoids necessitate more advanced and broader screening methods. nih.gov Metabolomics and chemoinformatics are emerging as powerful tools in this endeavor.
Metabolomics Approaches:
Chemoinformatic Approaches:
Chemoinformatics involves the use of computational methods to analyze chemical data. sigmaaldrich.com In the context of synthetic cannabinoids, it can be used to:
Predict Metabolism: Software tools can predict the likely metabolites of a new compound based on its chemical structure and known metabolic pathways of similar substances. researchgate.net
Predict Immunoassay Cross-Reactivity: Molecular similarity analysis can help predict whether a new synthetic cannabinoid or its metabolite will be detected by existing immunoassays. nih.gov
Identify Potential New Analogs: Generative AI models can design novel psychoactive substance structures, acting as an early warning system for forensic labs. mdpi.com
Predict Biological Activity: Quantitative structure-activity relationship (QSAR) models can estimate the binding affinity of new compounds to cannabinoid receptors, helping to prioritize the most potentially harmful substances for further investigation. mdpi.com
Development of Novel Research Tools and Standards for Emerging Analogs
The continuous emergence of new synthetic cannabinoid analogs requires a proactive approach to the development of new research tools and analytical standards. lgcstandards.comresearchgate.net
Key Areas of Development:
Generic Screening Methods: There is a need for screening methods that are not dependent on the specific chemical structure of the target compound. nih.gov This could involve targeting common metabolic pathways or using activity-based assays that measure the activation of cannabinoid receptors. researchgate.net
Cross-Reactive Antibodies: The development of antibodies that can detect a broader range of synthetic cannabinoids and their metabolites would improve the effectiveness of immunoassay screening. mdpi.com
Novel Scaffolds for Probes: Modern drug discovery techniques are expanding the definition of cannabinoid receptor ligands, leading to the development of new chemical scaffolds that can be used as research probes. researchgate.net
Rapid Synthesis of Standards: Efficient and small-scale synthesis methods are needed to quickly produce reference standards for newly identified metabolites. diva-portal.org
Organizations like the Center for Forensic Science Research & Education (CFSRE) play a vital role by monitoring the emergence of new NPS and providing guidance to laboratories on analytical testing scopes. caymanchem.com The collaboration between such organizations and companies that synthesize analytical standards is essential for ensuring that the forensic and research communities have the tools they need to keep pace with the evolving drug landscape. sigmaaldrich.comcaymanchem.com
Q & A
Q. How is AM694 N-pentanoic acid metabolite identified in biological samples, and what analytical techniques are prioritized?
Identification relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Metabolites are characterized via fragmentation patterns (e.g., neutral loss of HCOOH or distinctive ions like m/z 245.0917) . Solid-phase extraction (SPE) is commonly used for sample preparation to isolate metabolites from urine or serum matrices, followed by separation using C18 columns (e.g., Kinetex 2.6 μm C18, 150 × 3.0 mm) . Confirmation often involves comparison with synthesized reference standards and deuterated internal standards (e.g., JWH-018 N-pentanoic acid metabolite-d5) .
Q. What methodological considerations are critical for quantifying this compound in forensic or pharmacological studies?
Key considerations include:
- Calibration curves : Linear ranges (e.g., 2.5–50 ng/mL) validated in biological matrices like oral fluid or urine .
- Limit of quantification (LOQ) : Typically 0.1 µg/L in urine, ensuring detection up to 68–238 hours post-exposure .
- Matrix effects : Addressed using isotopically labeled internal standards (e.g., D5-AM2201) to normalize signal suppression/enhancement .
- Cross-reactivity : ELISA kits may show low cross-reactivity with structurally similar metabolites (e.g., PB-22 N-pentanoic acid), necessitating confirmatory LC-MS/MS .
Advanced Research Questions
Q. What metabolic pathways contribute to the formation of this compound, and how do they compare to other synthetic cannabinoids?
AM694 undergoes defluorination followed by oxidation of the alkyl side chain to form the N-pentanoic acid metabolite. This pathway parallels metabolites of 5F-ADB and JWH-018, where ω-hydroxylation and subsequent oxidation to carboxylic acids are common . Unlike AM2201, which produces 6-hydroxyindole metabolites, AM694’s indole ring remains largely intact, suggesting regioselective hepatic cytochrome P450 (CYP) activity . In vitro models using human liver microsomes can map these pathways, though interspecies variability (e.g., rat vs. human) must be accounted for .
Q. How do pharmacokinetic parameters of this compound influence detection windows in human toxicology studies?
Peak serum concentrations of AM694 metabolites occur 1.3–6.5 hours post-administration, with urinary detection persisting for 2–3 days . Creatinine-normalized urinary concentrations (e.g., 1.3 µg/g for JWH-018 N-pentanoic acid) provide a reliable excretion metric . However, delayed absorption in oral vs. smoked administration extends detection windows, necessitating time-course studies to optimize sampling protocols .
Q. What challenges arise in distinguishing this compound from structurally analogous compounds (e.g., JWH-018 N-pentanoic acid)?
Structural similarity among synthetic cannabinoid metabolites complicates differentiation. Strategies include:
- High-resolution MS : Orbitrap or Q-TOF systems resolve mass defects (e.g., ±0.001 Da) to distinguish isomers .
- Retention time shifts : Minor chromatographic differences under gradient elution (e.g., 0.6 mL/min flow rate) can separate co-eluting metabolites .
- Spectral libraries : Curated databases (e.g., mzCloud) with MS/MS trees improve identification accuracy .
Q. How do in vitro models predict the metabolic stability and enzyme kinetics of this compound?
Human liver microsomes (HLM) and recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) are used to assess metabolic stability. Parameters like intrinsic clearance (CLint) and half-life (t½) are calculated from substrate depletion rates . AM694’s metabolite stability is lower than JWH-018’s due to fluorine substitution, which slows oxidative degradation .
Q. What contradictions exist in metabolite concentration data across studies, and how can they be resolved methodologically?
Discrepancies in reported concentrations (e.g., JWH-018 N-pentanoic acid at 0.73 µg/L vs. 2 µg/L in different studies) arise from:
- Dose variability : Self-administered doses in human studies are often unverified .
- Sample timing : Delayed urine collection misses peak excretion phases .
- Analytical sensitivity : Differences in LOQ between ELISA and LC-MS/MS affect detectability .
Resolution requires standardized dosing, frequent sampling intervals, and harmonized analytical protocols across labs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
